3-(Triisopropylsilyl)propiolaldehyde

Vue d'ensemble

Description

3-(Triisopropylsilyl)propiolaldehyde is a useful research compound. Its molecular formula is C12H22OSi and its molecular weight is 210.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Triisopropylsilyl)propiolaldehyde is a specialized organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

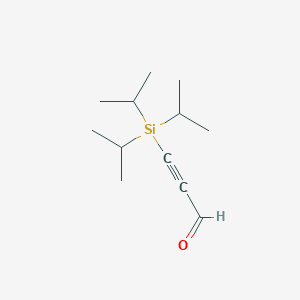

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H22OSi

- CAS Number : 163271-80-5

The compound features a triisopropylsilyl group, which enhances its stability and solubility in organic solvents, making it a useful intermediate in organic synthesis.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, which could be beneficial in developing new antibiotics. Its ability to interact with bacterial membranes may disrupt their integrity, leading to cell death.

- Anticancer Activity : There is emerging evidence that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although further studies are required to elucidate the specific pathways involved.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.

The synthesis of this compound typically involves the reaction of propargyl alcohol with triisopropylsilyl chloride under basic conditions. This reaction results in the formation of the aldehyde group alongside the silyl protecting group.

The proposed mechanism of action for its biological activity includes:

- Interaction with cellular membranes leading to disruption.

- Modulation of enzyme activity through competitive inhibition.

- Induction of oxidative stress within cells, promoting apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. The findings indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell lines.

- Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters reported that this compound inhibited specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent in oncology.

Data Summary Table

Applications De Recherche Scientifique

Synthetic Applications

1.1 Organic Synthesis

3-(Triisopropylsilyl)propiolaldehyde serves as a key intermediate in synthesizing complex organic molecules. It is often employed in aldol reactions and condensation reactions to form larger molecular frameworks. For instance, it has been used effectively in the synthesis of propargylic alcohols via aldol reactions, showcasing its utility in building carbon-carbon bonds .

1.2 Porphyrin Chemistry

This compound has been involved in the synthesis of various porphyrin derivatives. A notable application is its use in the condensation reaction catalyzed by BF3·OEt2, leading to the formation of fused porphyrins with significant yields . The ability to manipulate electronic properties through substitutions on the porphyrin core has implications for materials science and photochemistry.

Case Studies

2.1 Synthesis of Fused Porphyrins

In a study focusing on the preparation of naphthoporphyrins, this compound was used as a reactant to achieve high yields of zinc-coordinated porphyrins (Zn-3) and platinum complexes (Pt-3). The reaction conditions included ultra-dry CH2Cl2 under nitrogen atmosphere, which were crucial for optimizing the yield and purity of the desired products .

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| This compound + BF3·OEt2 + CH2Cl2 | N2 atmosphere | 9% (for porphyrin synthesis) |

| Zn(OAc)2 + CHCl3 solution of free-base porphyrin | N/A | 93% (for Zn-3 synthesis) |

2.2 Asymmetric Synthesis

A significant application involves its role in asymmetric synthesis processes where it acts as a chiral auxiliary or starting material. In one study, it was utilized to create propargylic alcohols through an aldol-type reaction that demonstrated good enantioselectivity and yield . This highlights its importance in producing optically active compounds.

Research Insights

Recent research emphasizes the compound's role in enhancing the efficiency of synthetic pathways by providing better yields and selectivity in reactions involving carbon-carbon bond formation. The presence of the triisopropylsilyl group not only improves solubility but also stabilizes reactive intermediates during synthesis .

Propriétés

IUPAC Name |

3-tri(propan-2-yl)silylprop-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h8,10-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSXGYIMJNXQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC=O)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455056 | |

| Record name | 3-(Triisopropylsilyl)propiolaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163271-80-5 | |

| Record name | 3-(Triisopropylsilyl)propiolaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.